molecular formula C18H18N2O2 B2920972 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941870-88-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2920972
CAS No.: 941870-88-8
M. Wt: 294.354
InChI Key: NLMZUAOKONLTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a tetrahydroquinoline derivative featuring an acetyl group at the 1-position and a benzamide substituent at the 6-position of the tetrahydroquinoline scaffold. Its synthesis and characterization have been supported by advanced crystallographic tools like the SHELX program suite .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMZUAOKONLTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydroquinoline backbone but differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and biological activity.

Substituent Variations at the 1-Position and Amide Group

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (BG15823)
  • Structure: The 1-acetyl group is retained, but the benzamide is replaced with a 2-(3-methoxyphenoxy)acetamide group.
  • Key Differences: The acetamide side chain introduces a methoxy-substituted phenoxy ether, enhancing hydrophilicity compared to the unsubstituted benzamide. Molecular Weight: 354.40 g/mol vs. 294.33 g/mol (estimated for the parent compound). Impact: The 3-methoxyphenoxy group may improve solubility but could reduce membrane permeability due to increased polarity .
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • Structure : The 1-position is ethyl-substituted with a ketone (2-oxo), and the benzamide includes a difluoromethylsulfanyl group at the ortho position.
  • Molecular Weight: ~391.41 g/mol (estimated). Impact: Fluorination often enhances metabolic stability and bioavailability, making this analog promising for prolonged activity .
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
  • Structure : The 1-position is substituted with a cyclopropanecarbonyl group, and the amide is linked to a thiazole ring.
  • Molecular Weight: ~437.50 g/mol (estimated). Impact: The thiazole moiety may engage in π-stacking or metal coordination, broadening target interactions .

Stereochemical and Chiral Variants

(S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Enantiomers 35)
  • Structure : A chiral pyrrolidine-ethyl group at the 1-position and a thiophene-carboximidamide at the 6-position.
  • Key Differences :
    • Stereochemistry : The (S)-enantiomer ([α]25589 = −18.0°) and (R)-enantiomer exhibit distinct optical rotations and chromatographic retention times (2.42 min vs. 3.30 min).
    • Biological Relevance : Chirality significantly affects receptor binding; for example, the (S)-enantiomer may show higher affinity for specific targets.
    • Molecular Weight : 369.21 g/mol.
    • Impact : The thiophene-carboximidamide group introduces a planar heterocycle, favoring interactions with aromatic residues in enzymes .

Functional Group Modifications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide
  • Structure : A benzyl group at the 1-position and a 2,4-difluorobenzamide at the 6-position.
  • Molecular Weight: 392.40 g/mol. Impact: The benzyl group may improve lipophilicity, favoring blood-brain barrier penetration .
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • Structure: Ethoxy-substituted benzamide linked to a pyrrolidine-ethyl-tetrahydroquinoline.
  • Key Differences: The ethoxy group increases steric bulk and hydrophobicity. Molecular Weight: 407.50 g/mol.

Comparative Data Table

Compound Name 1-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key Features
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Parent) Acetyl Benzamide ~294.33 Baseline structure
BG15823 Acetyl 2-(3-Methoxyphenoxy)acetamide 354.40 Enhanced polarity
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-... benzamide Ethyl, 2-oxo 2-(difluoromethylsulfanyl)benzamide ~391.41 Metabolic stability
(S)-35 Methylpyrrolidine-ethyl Thiophene-2-carboximidamide 369.21 Chiral, enzyme-targeting
N-[4-(1-cyclopropanecarbonyl-... thiazol-2-yl]-... benzamide Cyclopropanecarbonyl Thiazole-linked benzamide ~437.50 Conformational rigidity
N-(1-benzyl-2-oxo-...-6-yl)-2,4-difluorobenzamide Benzyl 2,4-Difluorobenzamide 392.40 Lipophilicity, CNS penetration potential

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound derived from the tetrahydroquinoline family. Its unique structure combines an acetyl group with a benzamide moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2OC_{15}H_{16}N_{2}O. The compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmacologically active compounds. The structural representation is as follows:

N 1 acetyl 1 2 3 4 tetrahydroquinolin 6 yl benzamide\text{N 1 acetyl 1 2 3 4 tetrahydroquinolin 6 yl benzamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

1. Enzyme Inhibition:

  • The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. This suggests a role in cancer treatment by potentially reducing tumor growth through enzyme modulation.

2. Interaction with Neurotransmitter Receptors:

  • Preliminary studies indicate that it may interact with neurotransmitter receptors, which could provide therapeutic benefits for neurodegenerative diseases.

3. Modulation of Gene Expression:

  • There is evidence that the compound can influence gene expression related to disease processes, further supporting its potential as a therapeutic agent.

Anticancer Potential

A significant area of research has focused on the anticancer properties of this compound. Various studies have demonstrated its ability to inhibit cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)< 5Tubulin polymerization inhibition
HCT116 (Colon)4.64Cell cycle arrest in G2/M phase
MCF-7 (Breast)0.8EGFR inhibition

These findings suggest that the compound may be effective against multiple types of cancer by targeting different molecular pathways.

Neuroprotective Effects

In addition to its anticancer activity, studies have indicated that this compound may have neuroprotective effects. Its interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment
A recent study examined the effects of this compound on A549 lung cancer cells. At concentrations below 5 µM, significant inhibition of cell proliferation was observed alongside increased apoptosis markers.

Case Study 2: Neurodegenerative Disease Model
In vitro studies using neuronal cell lines treated with this compound showed enhanced cell survival rates under oxidative stress conditions compared to control groups. This suggests a protective role against neurodegeneration.

Q & A

Q. What statistical approaches reconcile variability in dose-response curves across replicate assays?

  • Analysis : Nonlinear regression (one-phase decay model in GraphPad Prism) with outlier removal (ROUT method, Q=1%) .
  • Reporting : Include 95% confidence intervals for IC₅₀ values and use ANOVA for cross-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.